molecular formula C5H11BrClN B2961094 (2-Bromo-1-methylcyclopropyl)methanamine hydrochloride CAS No. 2031261-11-5

(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride

Cat. No.: B2961094
CAS No.: 2031261-11-5
M. Wt: 200.5
InChI Key: NMNKVEQEDWNVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C5H11BrClN and a molecular weight of 200.5 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group attached to a cyclopropyl ring, and a methanamine group, all of which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-methylcyclopropyl)methanamine hydrochloride typically involves the bromination of 1-methylcyclopropylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclopropyl ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2-Bromo-1-methylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding to target molecules. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1-methylcyclopropyl)methanamine hydrochloride
  • (2-Iodo-1-methylcyclopropyl)methanamine hydrochloride
  • (2-Fluoro-1-methylcyclopropyl)methanamine hydrochloride

Uniqueness

(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

(2-bromo-1-methylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c1-5(3-7)2-4(5)6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNKVEQEDWNVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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